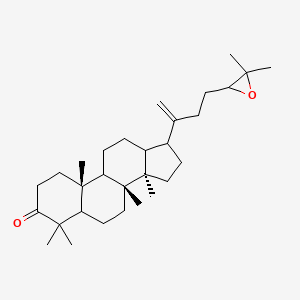
6'-Hydroxy-2',4'-dimethoxychalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flavokawain B is a naturally occurring chalcone found in the kava plant (Piper methysticum). It is known for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimalarial effects . Despite its promising benefits, its application is limited due to poor bioavailability and low aqueous solubility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Flavokawain B can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction between acetophenone and benzaldehyde derivatives . The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is carried out in an ethanol or methanol solvent . The reaction mixture is then refluxed for several hours to yield the desired chalcone.
Industrial Production Methods
Industrial production of flavokawain B may involve biotransformation processes using entomopathogenic filamentous fungi . These fungi can perform O-methylglycosylation, O-demethylation, and hydroxylation of flavokawain B, leading to the formation of glycosylated derivatives . This method is environmentally friendly and can improve the compound’s bioavailability and pharmacokinetic properties .
Analyse Chemischer Reaktionen
Types of Reactions
Flavokawain B undergoes various chemical reactions, including:
Oxidation: Flavokawain B can be oxidized to form corresponding quinones.
Reduction: Reduction of flavokawain B can yield dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of flavokawain B.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Various substituted chalcones depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive chalcones and flavonoids.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cell lines.
Industry: Potential use in developing new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Flavokawain B exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase-3 and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Antimalarial Activity: Interferes with the life cycle of Plasmodium parasites.
Vergleich Mit ähnlichen Verbindungen
While all three compounds exhibit anticancer properties, flavokawain B is more effective in treating cancer cell lines in vitro compared to flavokawain A and C . Additionally, flavokawain B has unique structural features, such as the presence of methoxy groups, which contribute to its distinct bioactivity .
Similar Compounds
- Flavokawain A
- Flavokawain C
- Other chalcones and flavonoids with similar structures and bioactivities .
Eigenschaften
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQLSQLKXBHUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,2R,4aR,6aS,6aR,6bS,8aS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12437591.png)
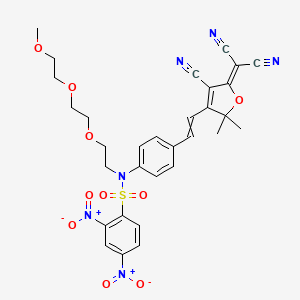
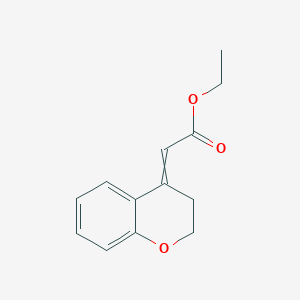
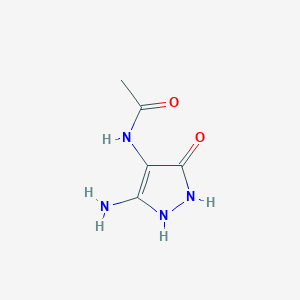
![(2E)-3-[2,4-Bis(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12437628.png)
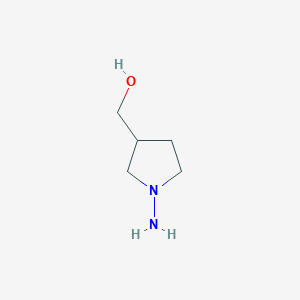
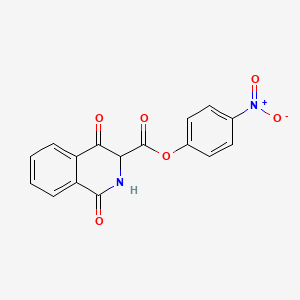


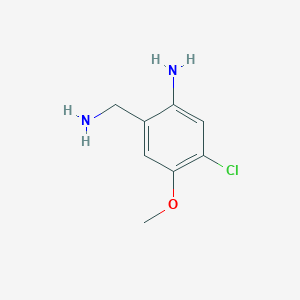
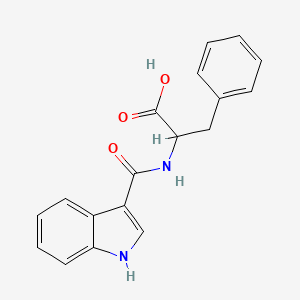
![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12437687.png)
